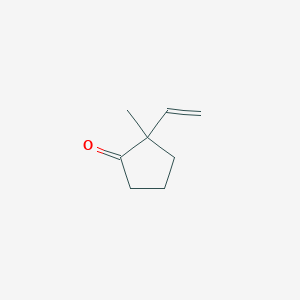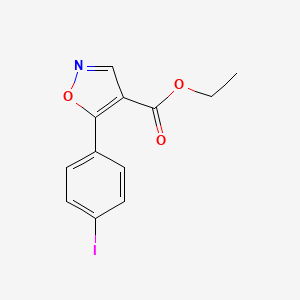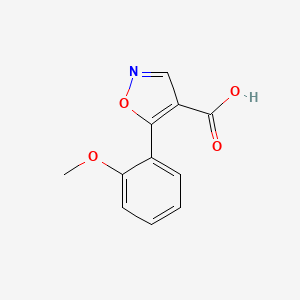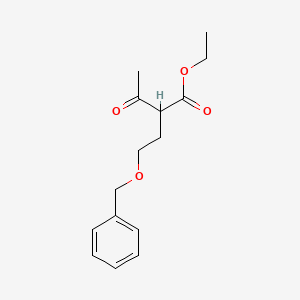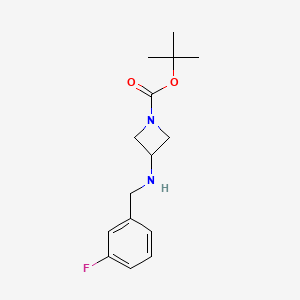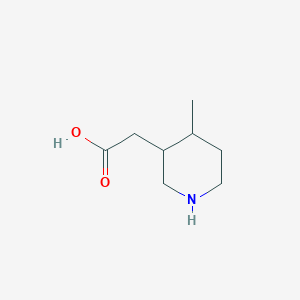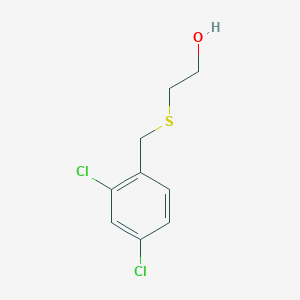
2-(2,4-Dichloro-benzylsulfanyl)-ethanol
説明
2-(2,4-Dichloro-benzylsulfanyl)-ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCB-Ethanol and is a colorless liquid with a molecular weight of 277.2 g/mol.
科学的研究の応用
Enantioselective Synthesis
A study by Miao et al. (2019) demonstrates the use of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol in the enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. A bacterial strain, Acinetobacter sp. ZJPH1806, was used for the biocatalysis of this compound, achieving a high yield and enantiomeric excess (Miao et al., 2019).
Novel Structures for Anti-Helicobacter Pylori Agents
Carcanague et al. (2002) explored the development of novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold for use as potent and selective anti-Helicobacter pylori agents. Their research highlights the potential of these compounds in addressing bacterial resistance (Carcanague et al., 2002).
Degradation of Dichlorodiphenyltrichloroethane (DDT)
In a study by Zhu et al. (2016), the degradation of DDT using persulfate activation by nano-Fe(0) was investigated, with 2-(2,4-Dichloro-benzylsulfanyl)-ethanol being one of the intermediate products. This study provides insight into environmental applications for the degradation of persistent organic pollutants (Zhu et al., 2016).
Mutagenicity Studies
Blijleven (1982) conducted research on the mutagenicity of 2-(2',4'-diaminophenoxy)ethanol in Drosophila melanogaster, providing valuable information on the genetic implications of this compound (Blijleven, 1982).
Synthesis of Antifungal Agents
PestiJaan et al. (1998) discussed the synthesis of methanesulfonates of α-styryl carbinol derivatives, including α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)emenyl]-1H-1,2,4-triazole-1-ethanol, highlighting its application in the development of systemic fungal infection treatments (PestiJaan et al., 1998).
Soil Phytotoxicity Studies
Audus (1953) investigated the phytotoxicity of sodium 2,4-dichloro-phenoxy-ethyl-sulphate in soil, exploring the possibility of it hydrolyzing to 2,4-dichloro-phenoxy-ethanol. This research is critical in understanding the environmental impact of such compounds (Audus, 1953).
特性
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2OS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDJHOBYQAUUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603565 | |
| Record name | 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89040-06-2 | |
| Record name | 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



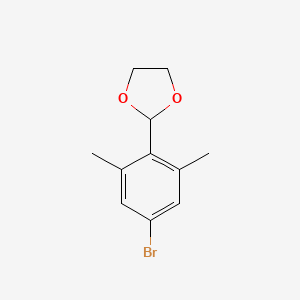
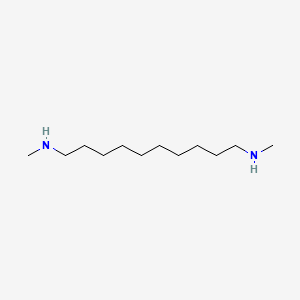
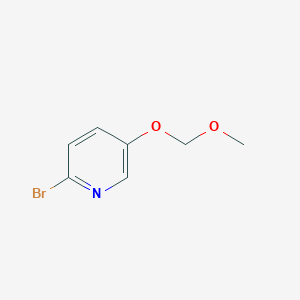
![Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]-](/img/structure/B3058268.png)
